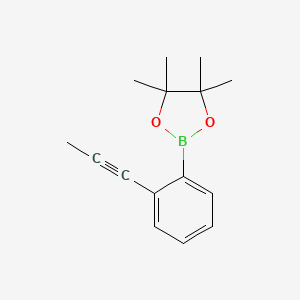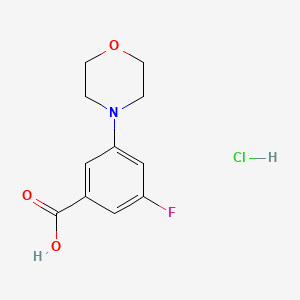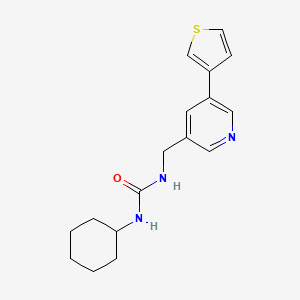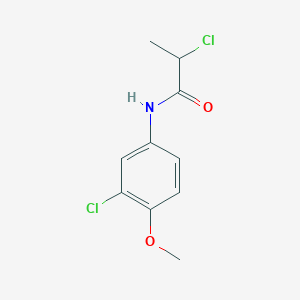
2,2-Dimethylcyclopropane-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylcyclopropane-1-carbothioamide is a chemical compound with the molecular formula C6H11NS . It has a molecular weight of 129.23 . It is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylcyclopropane-1-carbothioamide is 1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethylcyclopropane-1-carbothioamide include its molecular weight (129.23), its molecular formula (C6H11NS), and its physical form (powder) . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A novel route for the synthesis of cyclopropane derivatives, including 2,2-dimethylcyclopropane, was developed through Pd-catalyzed sequential C-H activation and radical cyclization, emphasizing the importance of solvent choice in the diiodination of functionalized substrates (Giri et al., 2006).
- Studies on glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, were conducted, revealing the preparation of eight new compounds with yields between 40.5% and 59.7%, highlighting their potential biological activity (Li, 2009).
Catalytic Applications
- The cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes using Me2 CCl2 /Zn reagent mixture was explored, producing vinylcyclopropanes, which are useful substrates for transition-metal-catalyzed ring-opening reactions (Werth & Uyeda, 2018).
Environmental Analysis
- A validated method for the determination of dimethyl mercury in environmental samples, including atmospheric analysis, water, sediment, and tissue samples, was developed, using Carbotrap™ for trapping and analyzing via thermal desorption and cold vapor atomic fluorescence spectrometry (Bloom, Grout, & Prestbo, 2005).
Chemical Reactions and Transformations
- An efficient synthesis method for orphaned cyclopropanes, including 1,1-dimethylcyclopropanes, using sulfones as carbene equivalents was introduced, which could be a promising alternative to traditional metal-catalyzed carbene transfer methods (Johnson et al., 2022).
- The platinum-catalyzed ring opening of 1,2-cyclopropanated sugars with O-nucleophiles was researched, providing a method to synthesize 2-C-branched carbohydrates with high diastereoselectivity (Beyer, Skaanderup, & Madsen, 2000).
Safety and Hazards
The safety information available indicates that 2,2-Dimethylcyclopropane-1-carbothioamide has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2-dimethylcyclopropane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPBOLKHBAULGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)









![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)

